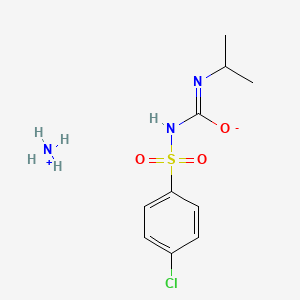
4-Chloro-N-(((1-methylethyl)amino)carbonyl)benzenesulfonamide monoammonium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-N-(((1-methylethyl)amino)carbonyl)benzenesulfonamide monoammonium salt is a chemical compound with the molecular formula C10-H13-Cl-N2-O3-S.H3-N and a molecular weight of 293.80 . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(((1-methylethyl)amino)carbonyl)benzenesulfonamide monoammonium salt involves the reaction of benzenesulfonamide derivatives with appropriate reagents under controlled conditions. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with isopropylamine, followed by the addition of ammonium hydroxide to form the monoammonium salt .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-N-(((1-methylethyl)amino)carbonyl)benzenesulfonamide monoammonium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The chlorine atom in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and substituted benzenesulfonamides .
Wissenschaftliche Forschungsanwendungen
4-Chloro-N-(((1-methylethyl)amino)carbonyl)benzenesulfonamide monoammonium salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-Chloro-N-(((1-methylethyl)amino)carbonyl)benzenesulfonamide monoammonium salt involves the inhibition of specific enzymes, such as carbonic anhydrase IX. This enzyme is involved in regulating pH levels in cells, and its inhibition can lead to the disruption of cellular processes, ultimately inducing apoptosis in cancer cells . The compound interacts with the active site of the enzyme, preventing its normal function and leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
CP-424,174: A cytokine release inhibitory drug that inhibits the post-translational processing and secretion of interleukin-1β.
2-Alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide derivatives: These compounds have shown significant anticancer activity and metabolic stability.
Uniqueness
4-Chloro-N-(((1-methylethyl)amino)carbonyl)benzenesulfonamide monoammonium salt is unique due to its specific structure, which allows it to effectively inhibit carbonic anhydrase IX. This specificity makes it a valuable compound for targeted cancer therapy and other medical applications .
Eigenschaften
CAS-Nummer |
113712-95-1 |
|---|---|
Molekularformel |
C10H16ClN3O3S |
Molekulargewicht |
293.77 g/mol |
IUPAC-Name |
azanium;N-(4-chlorophenyl)sulfonyl-N'-propan-2-ylcarbamimidate |
InChI |
InChI=1S/C10H13ClN2O3S.H3N/c1-7(2)12-10(14)13-17(15,16)9-5-3-8(11)4-6-9;/h3-7H,1-2H3,(H2,12,13,14);1H3 |
InChI-Schlüssel |
KEKQAVDDRFZZTE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N=C(NS(=O)(=O)C1=CC=C(C=C1)Cl)[O-].[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















